![molecular formula C16H21N5O2S B6435549 N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549048-96-4](/img/structure/B6435549.png)
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies . They are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Scientific Research Applications
Therapeutic Potential
Pyridopyrimidines, including the compound , have shown a therapeutic interest and have already been approved for use as therapeutics . They are present in relevant drugs and have been studied in the development of new therapies .
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been studied extensively as anticancer agents . They have shown antitumor properties and have been of great interest to researchers working in this field .
Antibacterial Properties
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also shown antibacterial effects . This makes them potential candidates for the development of new antibacterial drugs .
CNS Depressive Effects
Pyrido[2,3-d]pyrimidines have demonstrated CNS depressive effects . This suggests potential applications in the treatment of disorders related to the central nervous system .
Anticonvulsant Properties
These compounds have also exhibited anticonvulsant properties , indicating their potential use in the treatment of seizure disorders .
Antipyretic and Analgesic Effects
Pyrido[2,3-d]pyrimidines have shown antipyretic and analgesic effects , suggesting their potential use in pain management and fever reduction .
Future Directions
The future directions of pyridopyrimidines involve further evaluation of their chemical properties and biological activity . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The review of pyridopyrimidines is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-d]pyrimidines .
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine structure have been found to target several therapeutic areas .
Mode of Action
It is known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
Pyridopyrimidines have been studied for their potential in the development of new therapies .
Pharmacokinetics
Its lipophilic nature suggests that it may have good bioavailability due to its ability to easily diffuse into cells .
Result of Action
Compounds with a similar pyridopyrimidine structure have shown therapeutic interest .
properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-18-15-7-17-6-5-14(15)16(19-11)21-9-12(10-21)8-20(2)24(22,23)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWNOUATXMJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.